2-bromo-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide
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Overview
Description
2-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE is a complex organic compound that features a unique combination of indole, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the bromination of a precursor indole compound, followed by coupling with a thiophene derivative. The final step involves the formation of the benzamide moiety through an amide coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient synthesis compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various indole or thiophene derivatives.
Scientific Research Applications
2-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE involves its interaction with specific molecular targets. The indole and thiophene moieties can bind to various receptors or enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-1-(1H-INDOL-3-YL)ETHANONE: Shares the indole and bromine moieties but lacks the thiophene and benzamide groups.
N-(2-(1H-INDOL-3-YL)ETHYL)-2-(6-METHOXYNAPHTHALEN-2-YL)ACETAMIDE: Contains an indole moiety but differs in the other functional groups.
Uniqueness
2-BROMO-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBENZAMIDE
Properties
Molecular Formula |
C21H17BrN2OS |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-bromo-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H17BrN2OS/c1-24(21(25)15-8-2-4-9-17(15)22)20(19-11-6-12-26-19)16-13-23-18-10-5-3-7-14(16)18/h2-13,20,23H,1H3 |
InChI Key |
XPGCGLUXJDMMKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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